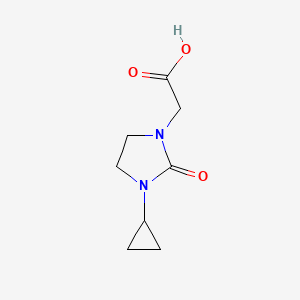![molecular formula C7H14Cl2N4O B2751220 1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride CAS No. 2470440-43-6](/img/structure/B2751220.png)
1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a 1,2,4-triazole scaffold, such as the one in your query, are common in various biologically active compounds . They are known to impart biological activity and have been used in the synthesis of a wide range of pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds, specifically 1,2,4-triazole derivatives, often involves starting from readily available materials and carrying out reactions in high yields via a one-pot, multi-component method .Molecular Structure Analysis
The molecular structure of these compounds typically involves a 1,2,4-triazole ring, which can be functionalized with various groups to tune their biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of hydrazonoyl halides as precursors .Scientific Research Applications
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, such as those synthesized by Bektaş et al. (2007), demonstrates their significant antimicrobial properties. The study explored the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, finding some compounds exhibited good to moderate activities against various microorganisms, underscoring the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Novel Organic Compounds
Efforts to synthesize new organic materials with potential applications in various scientific fields have led to the development of compounds like those reported by Hassan (2013). This study focused on synthesizing new pyrazoline and pyrazole derivatives, including ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate, showcasing the versatility of triazole-based compounds in organic synthesis (Hassan, 2013).
Potential Pharmacological Applications
While directly excluding information related to drug use and dosage, it's worth noting that research into triazolo and triazine derivatives often aims at uncovering their pharmacological potentials. For instance, the study by Shawali and Gomha (2002) on the regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines leading to s-triazolo[4,3-b]-as-triazin-7(8H)-ones highlights the ongoing efforts to develop novel compounds that could serve as the basis for future pharmacological agents (Shawali & Gomha, 2002).
Mechanism of Action
The mechanism of action of these compounds can vary widely depending on their structure and the specific functional groups present. Some 1,2,4-triazole derivatives have been found to exhibit antiviral and antitumoral activity, with the antitumoral activity due to inhibition of tubulin polymerization .
Future Directions
properties
IUPAC Name |
1-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7-10-9-6-4-12-3-2-11(6)7;;/h5H,2-4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLKUARMJZUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCOC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)


![1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2751141.png)
![6-{2-[(6-Chloropyridin-3-yl)oxy]-1-hydroxyethylidene}-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B2751142.png)
![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2751143.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)




![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)